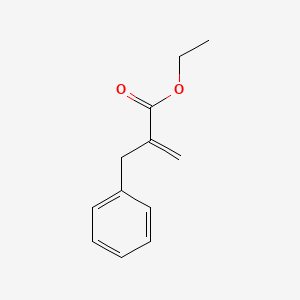
Ethyl 2-benzylacrylate
Overview
Description
Ethyl 2-benzylacrylate, also known as this compound, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of benzylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylacrylate can be synthesized through the esterification of benzylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-benzylprop-2-enoate involves the continuous esterification process. This process includes the use of a fixed-bed reactor where benzylacetic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylacetic acid and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylacetic acid and other carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-benzylacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ester functional group and the benzyl moiety.
Comparison with Similar Compounds
Ethyl 2-benzylacrylate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, ethyl 2-benzylprop-2-enoate is unique due to the presence of the benzyl group, which imparts different chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the fragrance and flavor industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
This compound stands out due to its specific structure, which makes it valuable in specialized chemical syntheses and potential biological applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 2-benzylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
InChI Key |
FVLGPYFFONYLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

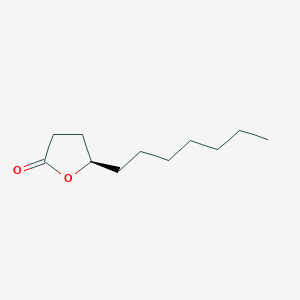
![2,2'-[1,4-Phenylenebis(methyleneimino-4,1-phenyleneoxy)]bis[2-methylpropanoic acid]](/img/structure/B1640712.png)
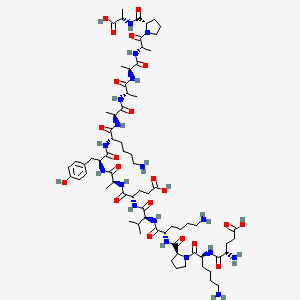
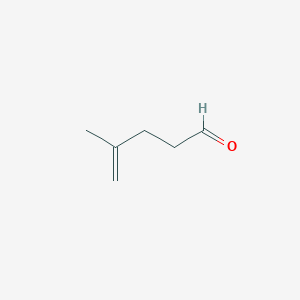
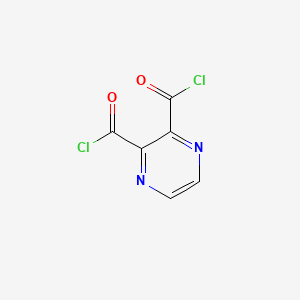
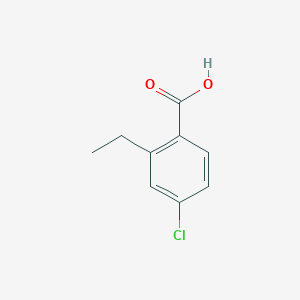
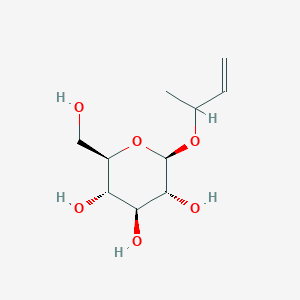
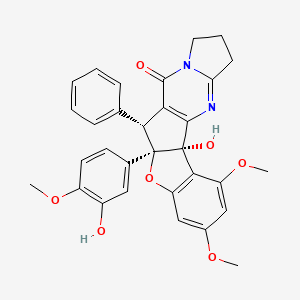

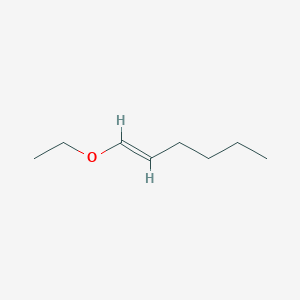
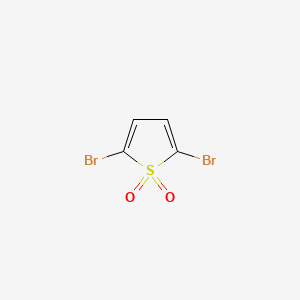
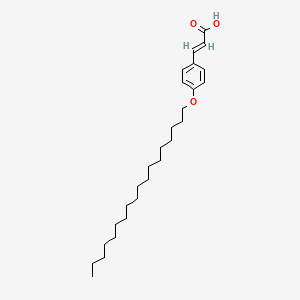
![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)
![[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate](/img/structure/B1640787.png)
